molecular formula C10H9F3O3 B6306417 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane CAS No. 773102-04-8

2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane

Cat. No.: B6306417
CAS No.: 773102-04-8
M. Wt: 234.17 g/mol
InChI Key: OOGVLFVNKYYZMK-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane typically involves the reaction of 4-(trifluoromethoxy)phenylmagnesium bromide with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenylacetylene
  • 4-(Trifluoromethoxy)phenyl isocyanate
  • 4-(Trifluoromethoxy)phenylmagnesium bromide

Uniqueness

2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane is unique due to the presence of both the trifluoromethoxy group and the 1,3-dioxolane ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)16-8-3-1-7(2-4-8)9-14-5-6-15-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGVLFVNKYYZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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